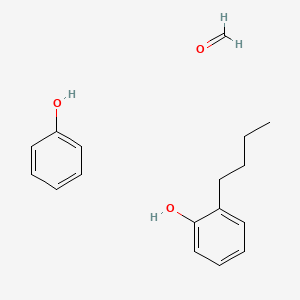

2-Butylphenol;formaldehyde;phenol

説明

特性

CAS番号 |

51732-68-4 |

|---|---|

分子式 |

C17H22O3 |

分子量 |

274.35 g/mol |

IUPAC名 |

2-butylphenol;formaldehyde;phenol |

InChI |

InChI=1S/C10H14O.C6H6O.CH2O/c1-2-3-6-9-7-4-5-8-10(9)11;7-6-4-2-1-3-5-6;1-2/h4-5,7-8,11H,2-3,6H2,1H3;1-5,7H;1H2 |

InChIキー |

ACVXCZQYLBDZHV-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)O |

関連するCAS |

51732-68-4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of formaldehyde, polymer with butylphenol and phenol, involves the condensation reaction between phenol, butylphenol, and formaldehyde. This reaction can be catalyzed by either acids or bases. The process typically involves the following steps :

Mixing: Phenol, butylphenol, and formaldehyde are mixed in a reactor.

Catalysis: An acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is added to catalyze the reaction.

Heating: The mixture is heated to a temperature between 70-100°C to facilitate the condensation reaction.

Polymerization: The reaction mixture is maintained at the desired temperature until the polymerization is complete.

Cooling and Recovery: The resulting polymer is cooled and recovered by filtration or precipitation.

Industrial Production Methods

In industrial settings, the production of phenol-formaldehyde resins involves large-scale reactors and continuous processing techniques. The process is optimized for high yield and purity, and involves strict control of reaction conditions such as temperature, pH, and reactant concentrations .

化学反応の分析

Types of Reactions

Formaldehyde, polymer with butylphenol and phenol, undergoes several types of chemical reactions, including:

Oxidation: The polymer can be oxidized to form various oxidation products.

Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions.

Cross-linking: The polymer can form cross-linked structures through reactions with additional formaldehyde or other cross-linking agents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used.

Cross-linking: Additional formaldehyde or other aldehydes can be used as cross-linking agents

Major Products

Oxidation: Various oxidized derivatives of the polymer.

Substitution: Halogenated or nitrated derivatives of the polymer.

Cross-linking: Highly cross-linked, thermosetting polymer structures

科学的研究の応用

Formaldehyde, polymer with butylphenol and phenol, has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other polymers and materials.

Biology: Employed in the preparation of biological specimens for microscopy.

Medicine: Utilized in the production of medical adhesives and coatings.

Industry: Widely used in the manufacture of adhesives, coatings, and molding compounds .

作用機序

The mechanism of action of formaldehyde, polymer with butylphenol and phenol, involves the formation of strong covalent bonds between the phenolic units and formaldehyde. This results in a highly cross-linked, thermosetting polymer network. The molecular targets include the hydroxyl groups of phenol and butylphenol, which react with formaldehyde to form methylene and ether linkages .

類似化合物との比較

Phenol

Phenol (C₆H₅OH) is an aromatic alcohol with a hydroxyl group attached to a benzene ring. It serves as a foundational monomer in phenol-formaldehyde (PF) resins, which dominate applications in adhesives, laminates, and composites due to their thermal stability, mechanical strength, and flame resistance .

Formaldehyde

Formaldehyde (CH₂O) is a simple aldehyde that reacts with phenol to form methylene and methylene-ether bridges in PF resins. Its high reactivity and low cost make it indispensable in thermosetting polymers, though its toxicity and emissions regulations drive research into alternatives like glyoxal or furfural .

2-Butylphenol

2-Butylphenol (C₁₀H₁₄O) is a phenol derivative with a butyl substituent at the ortho position. Its steric hindrance reduces reactivity compared to phenol, making it less common in resins but relevant in specialty applications like surfactants or plasticizers.

Comparison with Similar Compounds

Phenol vs. Substituted Phenols

Key Findings :

- Lignin-based substitution (e.g., softwood kraft lignin) achieves 30–70% phenol replacement in resins but increases free formaldehyde content (up to 45% substitution raises free CH₂O by ~20%) due to fewer reactive ortho/para sites .

- Microwave-pyrolyzed bio-oil components (e.g., 4-methylcoumaril) reduce resin molecular weight, lowering anti-swelling efficiency (ASE) by 15–30% compared to pure PF resins .

Formaldehyde vs. Alternative Aldehydes

Key Findings :

2-Butylphenol vs. Other Alkylphenols

Key Findings :

- Alkylphenols with para-substituents (e.g., 4-cumylphenol) exhibit better resin compatibility due to accessible hydroxyl groups .

Data Tables

Table 1: Free Formaldehyde Content in Substituted PF Resins

| Phenol Substitution (%) | Free CH₂O (wt%) | Curing Temp (°C) |

|---|---|---|

| 0 (Pure PF) | 0.8–1.2 | 120–140 |

| 30 (Lignin-based) | 1.5–2.0 | 130–150 |

| 45 (Bio-oil-based) | 2.5–3.5 | 140–160 |

Table 2: Thermal Stability of PF Resins

| Resin Type | TGA Onset (°C) | Residual Mass (%) |

|---|---|---|

| Pure PF | 320 | 45 |

| 50% Lignin-PF | 290 | 38 |

| Molar-based Bio-oil-PF | 305 | 42 |

Data from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。